(2S)-3-(diethylamino)propane-1,2-diol
Description
Properties
IUPAC Name |
(2S)-3-(diethylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTACQVCHVAUOKN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of propane-1,2-diol derivatives vary significantly with substituent type. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives
Key Comparison Points:
Substituent Impact on Activity: Levodropropizine’s 4-phenylpiperazinyl group enhances antitussive efficacy by modulating neurotransmitter receptors (e.g., σ-1), while 3-(4-(tert-octyl)phenoxy)propane-1,2-diol’s bulky phenoxy group enables kinase inhibition . Diethylamino groups (hypothesized in the target compound) may alter lipophilicity and bioavailability compared to isopropylamino or sulfhydryl substituents .
Stereochemical Influence :
- The (2S) configuration in levodropropizine and sulfanyl derivatives is critical for enantioselective interactions, such as receptor binding or chiral separations .
Therapeutic vs. Industrial Applications: Phenoxy- and aryl-substituted diols (e.g., 3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol) are prioritized in material science for biodegradable polymers, whereas amino derivatives serve as pharmaceutical intermediates .
Safety and Handling: 3-Isopropylamino-1,2-propanediol requires stringent safety protocols due to its classification as a hazardous mixture, unlike the well-tolerated levodropropizine .
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The substitution proceeds via an SN2 mechanism , where the nucleophilic diethylamine attacks the electrophilic carbon at position 3 of 3-chloro-1,2-propanediol. The stereochemical outcome at C2 is determined by the configuration of the starting material:
Standard Protocol
Procedure :
-
Reagent Setup : Combine diethylamine (1.2 equiv) and (R)-3-chloro-1,2-propanediol (1.0 equiv) in a methanol-water solvent (3:1 v/v).
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Base Addition : Introduce sodium methoxide (1.5 equiv) at 25°C to deprotonate the amine, enhancing nucleophilicity.
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Controlled Addition : Gradually add remaining reagents to manage exothermicity.
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Thermal Activation : Heat to 40°C for 4 hours, followed by reflux (65°C) for 2 hours.
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Work-Up : Filter, rinse with methanol, and purify via reduced-pressure distillation.
Outcome :
Solvent and Base Optimization
The solvent system and base selection critically influence reaction efficiency and product quality.
Solvent Composition Studies
Methanol-water mixtures outperform pure solvents by balancing solubility and reaction kinetics:
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Methanol:Water (3:1) : Maximizes nucleophilicity of diethylamine while stabilizing the transition state.
-
Alternative Solvents : Ethanol or isopropanol reduce yields by 15–20% due to increased steric hindrance.
Table 1. Solvent Optimization Data
| Solvent System | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Methanol:Water (3:1) | 82 | 99.5 | 98.5 |
| Ethanol:Water (3:1) | 67 | 97.2 | 95.1 |
| Isopropanol:Water (3:1) | 61 | 96.8 | 93.7 |
Base Selection and Molar Ratios
Sodium methoxide is optimal due to its strong basicity and compatibility with methanol:
-
Lower Base Equivalents (<1.2 equiv): Incomplete deprotonation, yielding ≤70%.
-
Excess Base (>2.0 equiv): Promotes side reactions (e.g., elimination), reducing purity to 85–90%.
Enantiomeric Purity Enhancement
Achieving high enantiomeric excess requires chiral starting materials or post-synthetic resolution.
Chiral Starting Material Utilization
(R)-3-Chloro-1,2-propanediol (98% ee) directly yields this compound with 98.5% ee, as confirmed by chiral HPLC (Chiralpak AD-H column, hexane:ethanol 90:10).
Kinetic Resolution via Lipase Catalysis
For racemic mixtures, Candida antarctica lipase B selectively acetylates the (2R)-enantiomer, enabling separation:
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Conditions : Vinyl acetate (1.5 equiv), hexane, 30°C, 24 hours.
Industrial-Scale Production Considerations
Scaling up necessitates modifications for safety and efficiency:
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Azeotropic Drying : Toluene dehydration at 110°C under vacuum ensures <0.1% water content.
Table 2. Industrial vs. Laboratory Performance
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Time | 8 hours | 5 hours |
| Annual Output | 10 kg | 2,000 kg |
| Production Cost | $1,200/kg | $280/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
